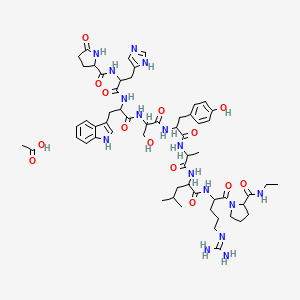

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H

Description

Alarelin Acetate is a synthetic analog of Gonadotropin-releasing hormone (GnRH), a crucial hormone involved in the regulation of the reproductive system. It is primarily used in medical and research settings for its potential therapeutic applications, particularly in managing conditions like endometriosis, uterine fibroids, and certain hormone-sensitive cancers such as prostate cancer .

Properties

Molecular Formula |

C58H82N16O14 |

|---|---|

Molecular Weight |

1227.4 g/mol |

IUPAC Name |

acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H78N16O12.C2H4O2/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38;1-2(3)4/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61);1H3,(H,3,4) |

InChI Key |

IMRONVSKLHSCMF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alarelin Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of Alarelin Acetate involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain it in a stable, dry form suitable for storage and use .

Chemical Reactions Analysis

Types of Reactions

Alarelin Acetate primarily undergoes peptide bond formation during its synthesis. It can also participate in hydrolysis reactions, where the peptide bonds are cleaved by water, and in oxidation-reduction reactions involving its amino acid residues .

Common Reagents and Conditions

Coupling Reagents: Used in SPPS to facilitate peptide bond formation, such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

Protecting Groups: Used to protect functional groups during synthesis, such as Fmoc (Fluorenylmethyloxycarbonyl) for the amino group.

Cleavage Reagents: Used to remove the peptide from the resin and deprotect the amino acids, such as trifluoroacetic acid (TFA).

Major Products Formed

The primary product formed from these reactions is Alarelin Acetate itself, with high purity achieved through purification processes .

Scientific Research Applications

Alarelin Acetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Investigated for its role in regulating reproductive hormones and its effects on cellular processes.

Medicine: Explored for its therapeutic potential in treating endometriosis, uterine fibroids, and hormone-sensitive cancers.

Industry: Utilized in veterinary medicine to control and synchronize ovulation in livestock

Mechanism of Action

Alarelin Acetate mimics the natural GnRH hormone by binding to GnRH receptors on the pituitary gland. This binding triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for reproductive functions. With prolonged administration, Alarelin Acetate leads to the downregulation of GnRH receptors, reducing the secretion of these gonadotropins and thereby suppressing gonadal function .

Comparison with Similar Compounds

Similar Compounds

Nafarelin: Another GnRH agonist used to treat central precocious puberty and endometriosis.

Leuprolide: A GnRH agonist used in the treatment of hormone-sensitive cancers and endometriosis.

Goserelin: Used for similar therapeutic purposes as Alarelin Acetate, including the treatment of prostate cancer and endometriosis.

Uniqueness

Alarelin Acetate is unique in its specific amino acid sequence and its particular efficacy in certain therapeutic applications. Its ability to precisely regulate the timing of ovulation in veterinary medicine also sets it apart from other GnRH analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.